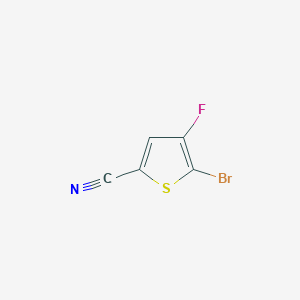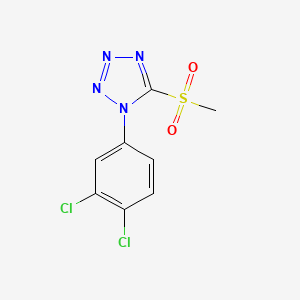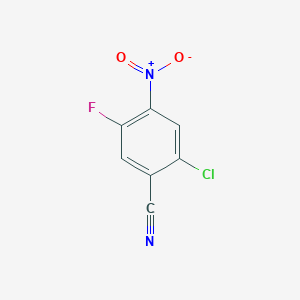
2-(Isoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoquinolin-7-yl)acetamide is a heterocyclic compound featuring an isoquinoline ring attached to an acetamide group. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound’s unique structure makes it a valuable subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-7-yl)acetamide typically involves the reaction of isoquinoline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, forming the acetamide derivative .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often utilize catalytic processes to enhance yield and selectivity. For instance, metal-catalyzed reactions, such as those involving palladium or ruthenium, are employed to facilitate the formation of the isoquinoline core .
化学反応の分析
Types of Reactions: 2-(Isoquinolin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Isoquinoline amine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
2-(Isoquinolin-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
Industry: The compound is used in the development of dyes, catalysts, and materials for electronic applications
作用機序
The mechanism of action of 2-(Isoquinolin-7-yl)acetamide involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, these compounds can modulate signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-(Isoquinolin-7-yl)acetamide, known for its diverse pharmacological properties.
Quinoxaline: A related heterocyclic compound with applications in medicinal chemistry
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its acetamide group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-isoquinolin-7-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-1-2-9-3-4-13-7-10(9)5-8/h1-5,7H,6H2,(H2,12,14) |
InChIキー |
MLYSCVOSPZWFMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN=C2)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)


![Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667828.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)

![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)




